Cholesteryl propionate

Descripción general

Descripción

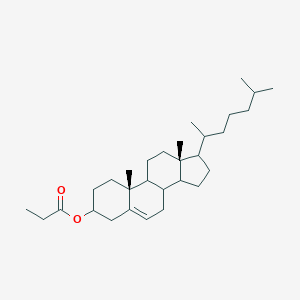

Cholesteryl propionate is a chemical compound with the molecular formula C30H50O2. It is an ester derivative of cholesterol, where the hydroxyl group at the third position of the cholesterol molecule is esterified with propionic acid. This compound is known for its liquid crystalline properties and is used in various applications, including liquid crystal displays and as a component in certain lubricants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cholesteryl propionate can be synthesized through the esterification of cholesterol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and propionic acid are heated together in the presence of the catalyst until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Análisis De Reacciones Químicas

Types of Reactions

Cholesteryl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound to cholesteryl alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Cholesteryl alcohol.

Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Lipid Metabolism and Cholesterol Regulation

Cholesteryl propionate is implicated in the modulation of lipid metabolism, particularly regarding cholesterol synthesis and regulation. Research indicates that propionate, a short-chain fatty acid derived from dietary fibers, can inhibit cholesterol synthesis in liver cells.

Key Findings:

- Inhibition of Cholesterol Synthesis: Studies have shown that this compound can significantly decrease cholesterol synthesis in isolated rat hepatocytes. For instance, propionate at concentrations as low as 0.6 mmol/l has been found to inhibit cholesterol synthesis effectively while also impacting fatty acid synthesis .

- Mechanism of Action: The inhibition appears to be linked to the regulation of acetyl-CoA metabolism, where propionate acts as an effective inhibitor when acetate is a primary source of acetyl-CoA in the liver .

Data Table: Effects of Propionate on Lipid Synthesis

| Concentration (mmol/l) | Effect on Cholesterol Synthesis (%) | Effect on Fatty Acid Synthesis (%) |

|---|---|---|

| 0.6 | ~30% inhibition | Significant inhibition |

| 1.2 | Minimal additional effect | No significant change |

Therapeutic Applications

This compound has potential therapeutic applications, particularly in cardiovascular health due to its effects on cholesterol levels.

Clinical Studies:

- A clinical trial demonstrated that oral supplementation with propionate significantly reduced LDL cholesterol levels in hypercholesterolemic subjects. The study found a reduction of approximately 19.6 mg/dL in total cholesterol levels after treatment with propionate .

- The immune-mediated pathway linked to propionate suggests its role in regulating intestinal cholesterol absorption, thereby presenting a novel approach to managing dyslipidemia and preventing atherosclerosis .

Drug Delivery Systems

This compound is also explored for its utility in drug delivery systems due to its lipidic nature, which can enhance the bioavailability of certain drugs.

Research Insights:

- The incorporation of this compound into lipid-based formulations can improve the solubility and stability of hydrophobic drugs, facilitating their delivery across biological membranes.

- Studies suggest that cholesteryl esters can serve as carriers for therapeutic agents, enhancing their therapeutic efficacy while minimizing side effects associated with conventional delivery methods.

Case Studies

Several case studies highlight the applications of this compound in clinical settings:

- Case Study 1: A patient with elevated cholesterol levels was treated with a diet supplemented with this compound, resulting in significant reductions in LDL cholesterol after eight weeks .

- Case Study 2: In an experimental model, this compound was administered alongside other lipid-modulating agents, leading to improved outcomes in managing hyperlipidemia compared to controls .

Mecanismo De Acción

The mechanism of action of cholesteryl propionate involves its interaction with biological membranes and its ability to form liquid crystalline phases. The ester group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

- Cholesteryl oleate

- Cholesteryl stearate

- Cholesteryl benzoate

- Cholesteryl chloride

Comparison

Cholesteryl propionate is unique among these compounds due to its specific ester group, which imparts distinct liquid crystalline properties. Compared to cholesteryl oleate and cholesteryl stearate, this compound has a shorter ester chain, resulting in different thermal and optical properties. Cholesteryl benzoate and cholesteryl chloride, on the other hand, have different functional groups, leading to variations in their chemical reactivity and applications .

Propiedades

Número CAS |

633-31-8 |

|---|---|

Fórmula molecular |

C30H50O2 |

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21?,23?,24?,25?,26?,27?,29-,30+/m0/s1 |

Clave InChI |

CCORPVHYPHHRKB-UMQJPKJZSA-N |

SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérico |

CCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES canónico |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

633-31-8 |

Sinónimos |

cholesteryl n-propionate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.